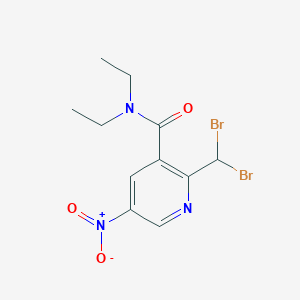![molecular formula C12H28N4O6Si2 B14613628 (E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14613628.png)
(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium is a complex organic compound characterized by the presence of nitro and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium typically involves multi-step organic reactions. The starting materials often include nitroalkanes and trimethylsilyl derivatives. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as distillation, crystallization, or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield amines, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and trimethylsilyl groups into other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the trimethylsilyl groups can influence the compound’s solubility and reactivity. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitroalkanes: Compounds with nitro groups attached to alkane chains.
Trimethylsilyl Derivatives: Compounds containing trimethylsilyl groups.
Uniqueness
(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium is unique due to the combination of nitro and trimethylsilyl groups in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H28N4O6Si2 |
|---|---|
Molekulargewicht |
380.54 g/mol |
IUPAC-Name |
(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium |
InChI |
InChI=1S/C12H28N4O6Si2/c1-23(2,3)9-11(7-13(17)18)15(21)16(22)12(8-14(19)20)10-24(4,5)6/h11-12H,7-10H2,1-6H3/b16-15+ |
InChI-Schlüssel |
IXPCUCVYHPDALG-FOCLMDBBSA-N |
Isomerische SMILES |
C[Si](C)(C)CC(C[N+](=O)[O-])/[N+](=[N+](/C(C[N+](=O)[O-])C[Si](C)(C)C)\[O-])/[O-] |
Kanonische SMILES |
C[Si](C)(C)CC(C[N+](=O)[O-])[N+](=[N+](C(C[N+](=O)[O-])C[Si](C)(C)C)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)

![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
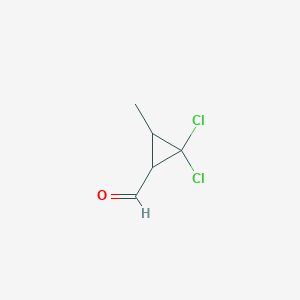
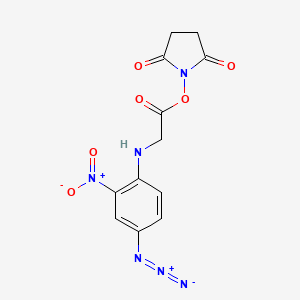
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
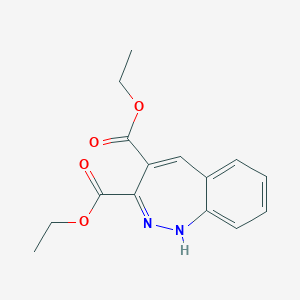
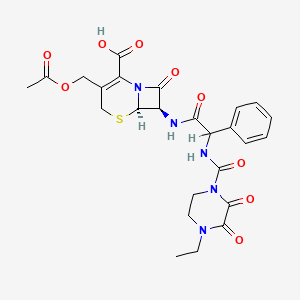
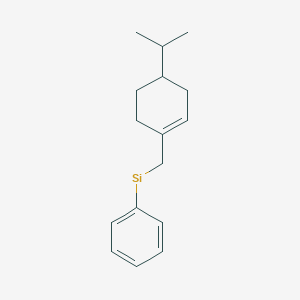
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
